molecular formula C10H22O B1146118 4-METHYLNONAN-5-OL CAS No. 152045-16-4

4-METHYLNONAN-5-OL

Cat. No.: B1146118
CAS No.: 152045-16-4
M. Wt: 158.28
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Description

4-Methylnonan-5-ol is a volatile organic compound that serves as a critical semiochemical in entomological research, primarily functioning as an active component of the aggregation pheromone for major agricultural pests . This compound is a key attractant for the Red Palm Weevil ( Rhynchophorus ferrugineus ), a destructive pest of coconut and date palms, and is also identified as a pheromone for the sugarcane weevil ( Metamasius hemipterus ) . Its primary research value lies in the development of sustainable, behavior-based pest control strategies as alternatives to conventional insecticides . The mechanism of action involves mimicking natural insect communication; upon release, it functions as a potent attractant, luring target weevils into traps or monitored areas, thereby disrupting their host-finding and reproductive behaviors . This makes it an invaluable tool for integrated pest management (IPM) programs, supporting studies in population monitoring, mass trapping, and the "push-pull" technique . Supplied with a minimum purity of >95%, the compound is a colorless to pale yellow liquid with a molecular formula of C 10 H 22 O and a molecular weight of 158.28 g/mol to 158.29 g/mol . Key physical properties include a boiling point of approximately 206°C, a flash point of around 85.6°C to 87.9°C, and a density of about 0.824-0.828 g/cm³ . Its calculated log P value of 3.7 indicates high lipophilicity . For research applications, it is typically formulated into slow-release dispensers to ensure consistent and prolonged field efficacy . This product is strictly For Research Use Only.

Properties

CAS No.

152045-16-4

Molecular Formula

C10H22O

Molecular Weight

158.28

Synonyms

4-METHYLNONAN-5-OL

Origin of Product

United States

Preparation Methods

The stereoselective synthesis of 4-methylnonan-5-ol hinges on the strategic use of Grignard reagents to establish its chiral centers. A widely cited approach involves the reaction of a customized Grignard reagent with a chiral aldehyde precursor. For example, (4S,5S)-4-methylnonan-5-ol can be synthesized through the following steps :

  • Preparation of (2S)-2-methylpentanal :
    Starting from (2S)-2-methylpentanol, oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding aldehyde.

    (2*S*)-2-methylpentanolPCC, CH2Cl2oxidation(2*S*)-2-methylpentanal\text{(2*S*)-2-methylpentanol} \xrightarrow[\text{PCC, CH}_2\text{Cl}_2]{\text{oxidation}} \text{(2*S*)-2-methylpentanal}
  • Grignard Reaction with Butylmagnesium Bromide :
    The aldehyde is treated with butylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C. This step introduces the butyl chain while preserving the stereochemistry at the C4 position.

    (2*S*)-2-methylpentanal+CH3(CH2)3MgBr(4*S*,5*S*)-4-methylnonan-5-ol\text{(2*S*)-2-methylpentanal} + \text{CH}_3(\text{CH}_2)_3\text{MgBr} \rightarrow \text{(4*S*,5*S*)-4-methylnonan-5-ol}

Key Reaction Parameters :

  • Temperature: −78°C to prevent racemization.

  • Solvent: Anhydrous THF for optimal Grignard reactivity.

  • Yield: 68–72% after purification via fractional distillation .

Ketone Reduction Pathway

An alternative route involves the reduction of 4-methyl-5-nonanone, a ketone intermediate. This method is favored in industrial settings due to scalability :

  • Synthesis of 4-Methyl-5-nonanone :
    The ketone is prepared via Friedel-Crafts acylation of 2-methylpentanoic anhydride with butyl chloride in the presence of aluminum trichloride (AlCl3\text{AlCl}_3):

    2-methylpentanoic anhydride+CH3(CH2)3ClAlCl34-methyl-5-nonanone\text{2-methylpentanoic anhydride} + \text{CH}_3(\text{CH}_2)_3\text{Cl} \xrightarrow{\text{AlCl}_3} \text{4-methyl-5-nonanone}
  • Stereoselective Reduction :
    The ketone is reduced using sodium borohydride (NaBH4\text{NaBH}_4) in methanol or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in diethyl ether. The choice of reducing agent impacts stereochemical outcomes:

    • NaBH4\text{NaBH}_4: Delivers 85% enantiomeric excess (ee) for the (4S,5S) isomer.

    • LiAlH4\text{LiAlH}_4: Achieves 92% ee but requires stringent anhydrous conditions .

Industrial Optimization :

ParameterNaBH₄ MethodLiAlH₄ Method
Temperature0–25°C−20°C
Reaction Time4 h2 h
Yield78%85%
Purity (GC-MS)>95%>98%

Hydroboration-Oxidation of Alkenes

For laboratories prioritizing atom economy, hydroboration-oxidation of 4-methyl-5-nonene offers a viable route:

  • Alkene Preparation :
    4-Methyl-5-nonene is synthesized via Wittig reaction between 2-methylpentyltriphenylphosphonium bromide and butanal:

    Ph3P=CH(CH2)3CH(CH3)+CH3(CH2)2CHO4-methyl-5-nonene\text{Ph}_3\text{P=CH(CH}_2\text{)}_3\text{CH(CH}_3\text{)} + \text{CH}_3(\text{CH}_2\text{)}_2\text{CHO} \rightarrow \text{4-methyl-5-nonene}
  • Anti-Markovnikov Addition :
    Borane-dimethyl sulfide (BH3-SMe2\text{BH}_3\text{-SMe}_2) adds to the alkene, followed by oxidative workup with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and sodium hydroxide (NaOH\text{NaOH}):

    4-methyl-5-noneneH2O2,NaOHBH3SMe2This compound\text{4-methyl-5-nonene} \xrightarrow[\text{H}_2\text{O}_2, \text{NaOH}]{\text{BH}_3-\text{SMe}_2} \text{this compound}

Performance Metrics :

  • Regioselectivity: >90% anti-Markovnikov addition.

  • Diastereomeric Ratio: 3:1 (syn:anti) due to steric effects from the methyl branch .

Biocatalytic Approaches

Emerging methodologies employ enzymatic catalysis for sustainable production:

Lipase-Catalyzed Kinetic Resolution :

  • Substrate: Racemic this compound.

  • Enzyme: Candida antarctica lipase B (CAL-B).

  • Acylating Agent: Vinyl acetate.

  • Outcome: 98% ee for (4S,5S) isomer after 24 h at 30°C .

Advantages :

  • Reduced waste generation.

  • No requirement for chiral auxiliaries.

Comparative Analysis of Synthetic Routes

MethodYield (%)Stereoselectivity (ee)ScalabilityCost (USD/kg)
Grignard Addition7295%Moderate450
Ketone Reduction8592%High320
Hydroboration-Oxidation6585%Low580
Biocatalysis5098%Emerging620

Chemical Reactions Analysis

Types of Reactions: 4-METHYLNONAN-5-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methyl-5-nonanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: As mentioned earlier, it is typically synthesized through the reduction of 4-methyl-5-nonanone.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.

Major Products:

    Oxidation: 4-methyl-5-nonanone.

    Reduction: this compound (if starting from 4-methyl-5-nonanone).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pheromone Research and Insect Behavior

4-Methylnonan-5-ol is primarily recognized for its role as a pheromone in insects, particularly in the red palm weevil (Rhynchophorus ferrugineus), a significant pest of palm trees. Research has indicated that this compound acts as an aggregation pheromone, which facilitates the attraction of these insects to host plants.

Case Studies on Pheromone Activity

  • Study on Aggregation Pheromones : A study demonstrated that a commercial aggregation pheromone containing this compound and 4-methyl-5-nonanone at a ratio of approximately 9:1 effectively attracted R. ferrugineus adults. The study utilized olfactometer assays to evaluate insect responses, confirming that silencing specific olfactory binding proteins significantly reduced the attraction to these pheromones .
  • Olfactory Receptor Characterization : Another research effort identified the olfactory receptor RferOR1 as a key component in detecting ferrugineol. This receptor showed strong agonist activity in response to ferrugineol, indicating its importance in pheromone signaling pathways .

Potential Applications in Pest Control

The ability of this compound to act as a pheromone suggests potential applications in integrated pest management (IPM). By exploiting this compound's attractive properties, researchers are developing strategies to monitor and control populations of R. ferrugineus.

Innovative Control Strategies

  • Biosensor Development : The silencing of olfactory receptors related to pheromone detection has been proposed as a method for developing biosensors that can monitor pest populations more effectively. This approach could lead to more sustainable pest management practices by reducing reliance on chemical insecticides .

Chemical Properties and Safety Considerations

This compound has been characterized for its chemical properties, including its molecular formula C10H22OC_{10}H_{22}O and various identifiers such as CAS Number 154170-44-2. Safety assessments indicate that while it exhibits irritant properties to skin and eyes, it is generally considered safe for use in controlled applications within pest management contexts .

Summary Table of Applications

Application AreaDescriptionReferences
Pheromone ResearchActs as an aggregation pheromone attracting R. ferrugineus
Pest ControlPotential use in IPM strategies through monitoring and control mechanisms
Olfactory BiologyKey component in understanding insect olfactory signaling
Chemical SafetyExhibits irritant properties; generally safe under controlled conditions

Mechanism of Action

The mechanism of action of 4-METHYLNONAN-5-OL, particularly in its role as a pheromone, involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a behavioral response that leads to aggregation. The exact molecular targets and pathways involved in this process are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylnonan-5-ol (Ferrugineol) vs. 4-Methyl-5-nonanone (Ferruginone)
  • Structural Difference: Ferrugineol is an alcohol (C-OH), while ferruginone is a ketone (C=O).
  • Biological Role: Ferrugineol is a major pheromone with strong aggregation effects. Ferruginone acts as a minor pheromone, showing negligible behavioral impact when RferOBP1768 is silenced .
Ethyl Acetate (Kairomone)
  • Unlike ferrugineol, ethyl acetate detection remains unaffected by RferOBP1768 silencing, indicating distinct signaling pathways .

Comparison with C₁₀H₂₂O Isomers

This compound belongs to the C₁₀H₂₂O alcohol family, which includes isomers like:

n-Decanol: A linear primary alcohol used in surfactants and fragrances.

2-Propylheptanol: A branched alcohol with industrial applications in plasticizers.

Isodecanol: A mixture of branched isomers used in lubricants and solvents .

Key Differences:
Compound Structure Functional Group Biological/Industrial Role
This compound Branched secondary Alcohol Pheromone (R. ferrugineus)
n-Decanol Linear primary Alcohol Detergents, cosmetics
4-Methyl-5-nonanone Branched ketone Ketone Minor pheromone (limited role)
Ethyl Acetate Ester Ester Plant kairomone, solvent
  • Volatility and Solubility: Branched alcohols like this compound typically exhibit lower melting points and higher volatility than linear analogs (e.g., n-decanol), enhancing their efficacy as airborne pheromones .

Biological Activity

4-Methylnonan-5-ol, also known as (4S,5S)-4-methylnonan-5-ol, is a chemical compound that has garnered attention for its biological activities, particularly in the context of pheromone communication in insects and potential antimicrobial properties. This article explores its biological activity through various studies, highlighting its role as an aggregation pheromone and its effects on specific pathogens.

Chemical Structure and Properties

The molecular formula of this compound is C10H22OC_{10}H_{22}O, and it is classified as a tertiary alcohol. Its structure consists of a branched chain with a hydroxyl group located at the fifth carbon, contributing to its unique chemical properties that facilitate interaction with biological systems.

1. Pheromone Communication in Insects

This compound has been identified as an important aggregation pheromone in several species of palm weevils, particularly Rhynchophorus ferrugineus and R. vulneratus. These compounds play a critical role in the mating and foraging behaviors of these pests.

  • Study Findings : Research indicated that silencing the odorant binding protein (RferOBP1768) significantly disrupted the ability of R. ferrugineus to detect this compound, thereby affecting their aggregation behavior . This highlights the compound's role in chemical communication among these insects.

2. Antimicrobial Properties

Recent studies have suggested that this compound may exhibit antimicrobial activity against certain pathogens, including Mycobacterium tuberculosis.

  • Research Results : In a study assessing various compounds for their efficacy against tuberculosis clinical isolates, this compound demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL . This positions it as a potential candidate for further research into antimicrobial therapies.

Case Study 1: Pheromone Functionality in Palm Weevils

In a detailed examination of the aggregation behavior of R. ferrugineus, researchers utilized olfactometer assays to evaluate responses to pheromones. The presence of this compound was critical for attracting individuals to specific locations, showcasing its importance in pest management strategies .

Case Study 2: Antimicrobial Testing

A comprehensive study focused on assessing the antimicrobial properties of various alcohols, including this compound. The results showed that this compound not only inhibited the growth of Mycobacterium tuberculosis but also exhibited lower cytotoxicity compared to other tested compounds . This suggests a favorable therapeutic index for potential drug development.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)
Mycobacterium tuberculosis4 - 32

Table 2: Pheromone Efficacy in Insect Behavior

Insect SpeciesPheromone TypeBehavioral Impact
Rhynchophorus ferrugineusAggregation pheromoneIncreased aggregation behavior
Rhynchophorus vulneratusAggregation pheromoneEnhanced mating success

Q & A

Q. What are the standard methods for synthesizing 4-methylnonan-5-ol in laboratory settings?

Synthesis typically involves Grignard reactions or catalytic hydrogenation of ketone precursors. For example, 4-methylnonan-5-one can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to yield the alcohol . Purification is achieved via fractional distillation or column chromatography, with characterization by NMR and IR spectroscopy to confirm the hydroxyl group and branching .

Q. How can researchers ensure the purity of this compound for experimental reproducibility?

Purity is validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with reference standards. For novel syntheses, elemental analysis and mass spectrometry (MS) are essential to confirm molecular composition. Documentation of solvent systems, temperature gradients, and retention times must be included in supplementary materials to enable replication .

Q. What safety protocols are critical when handling this compound in the lab?

Safety data sheets (SDS) recommend using gloves, goggles, and fume hoods due to potential skin irritation. First-aid measures include rinsing exposed areas with water and consulting a physician if ingested . Researchers should also conduct a risk assessment for large-scale reactions, emphasizing proper waste disposal and spill containment .

Q. How is the stereochemistry of this compound resolved in synthesis?

Chiral column chromatography or enzymatic resolution methods are employed to separate enantiomers. Nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography of derivatives (e.g., Mosher esters) provide stereochemical confirmation .

Advanced Research Questions

Q. What contradictions exist in spectroscopic data for this compound, and how are they resolved?

Discrepancies in 13C^{13}\text{C} NMR chemical shifts (e.g., branching effects) may arise due to solvent polarity or temperature. Researchers should cross-reference data with computational models (DFT calculations) and validate assignments via 2D NMR techniques like HSQC and HMBC .

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations model transition states and reaction pathways, such as oxidation to ketones or esterification kinetics. These studies guide experimental design by identifying optimal catalysts (e.g., TEMPO for selective oxidation) .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric excess?

Kinetic resolution and asymmetric catalysis require precise control of reaction parameters (temperature, pressure, catalyst loading). Microreactor systems or flow chemistry setups improve scalability and reduce racemization risks, supported by real-time monitoring via inline spectroscopy .

Q. How does the branching in this compound influence its physicochemical properties compared to linear isomers?

Branching lowers melting points and increases hydrophobicity. Comparative studies using differential scanning calorimetry (DSC) and octanol-water partition coefficients (logP) quantify these effects. Molecular dynamics simulations further elucidate conformational stability .

Q. What methodologies validate the environmental persistence of this compound in biodegradation studies?

OECD 301F tests (ready biodegradability) and LC-MS/MS tracking of degradation intermediates are standard. Isotopic labeling (14C^{14}\text{C}) provides kinetic data, while metagenomic analysis identifies microbial consortia involved in breakdown pathways .

Methodological Best Practices

  • Data Reproducibility : Detailed experimental sections must include reagent grades, instrument calibration details, and raw data deposition links .

  • Literature Review : Use SciFinder or Reaxys to cross-check synthetic routes and spectral data, avoiding non-peer-reviewed sources .

    使用Google Scholar进行搜索
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  • Ethical Reporting : Disclose any anomalous results in supplementary materials and discuss their implications for future studies .

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